Cas no 21037-26-3 (3,4-Xylyl-6-phenylazo-D-ribitylamine)

21037-26-3 structure
Nom du produit:3,4-Xylyl-6-phenylazo-D-ribitylamine
3,4-Xylyl-6-phenylazo-D-ribitylamine Propriétés chimiques et physiques
Nom et identifiant
-
- 3,4-Xylyl-6-phenylazo-D-ribitylamine
- 1-Deoxy-1-{[4,5-dimethyl-2-(phenyldiazenyl)phenyl]amino}pentitol
- 3,4-Xylyl-6-phenylaz
- 1-(4,5-dimethyl-2-phenylazo-anilino)-D-1-deoxy-ribitol
- 1-(4,5-Dimethyl-2-phenylazo-anilino)-D-1-desoxy-ribit
- 2-Phenyl-4,5-dimethyl-3,6-dihydro-< 1,2> thiazin
- 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-[1,2]thiazin
- 4,5-dimethyl-2-phenyl-3,6-dihydro-2H-[1,2]thiazine
- 4,5-dimethyl-2-phenylazo-N-ribityl-aniline
- 5-(6-Phenylazo-3.4-dimethyl-anilino)-L-ribo-pentantetrol-(1.2.3.4)
- AC1L6SAO
- NSC169204
- 1-(Dribosylamino)-3,4-dimethylphenyl-6-zobenzene
- 1-Deoxy-1-(6-phenylazo-3,4-xylidin o)-D-ribitol
- 1-Deoxy-1-((4,5-dimethyl-2-(phenylazo)phenyl)amino)-D-ribitol
- 1-(d-Ribosylamino)-3,4-dimethylphenyl-6-azobenzene
- 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol
- 21037-26-3
- 1-Deoxy-1-[4,5-dimethyl-2-(phenylazo)phenylamino]-D-ribitol
- EINECS 244-163-8
- W-109183
- 1-Deoxy-1-[[4,5-dimethyl-2-(2-phenyldiazenyl)phenyl]amino]-D-ribito
- NARUXRZZSJCXFJ-OTWHNJEPSA-N
- DTXSID101189430
- (2R,3S,4S)-5-(4,5-dimethyl-2-phenyldiazenylanilino)pentane-1,2,3,4-tetrol
- SCHEMBL10351519
- 1-Deoxy-1-[4,5-dimethyl-2-(phenylazo)phenylamino]-D-ribitol; 1-Deoxy-1-[[4,5-dimethyl-2-(2-phenyldiazenyl)phenyl]amino]-D-ribitol;
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- Piscine à noyau: 1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3/t17-,18+,19-/m0/s1
- La clé Inchi: NARUXRZZSJCXFJ-OTWHNJEPSA-N
- Sourire: CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NCC(C(C(CO)O)O)O
Propriétés calculées
- Qualité précise: 359.185
- Masse isotopique unique: 359.185
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 8
- Complexité: 431
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 118A^2
- Le xlogp3: 2.4
Propriétés expérimentales
- Dense: 1.27
- Point d'ébullition: 648.3°C at 760 mmHg
- Point d'éclair: 345.9°C
- Indice de réfraction: 1.603
- Solubilité: Ethyl Acetate, Methanol
- Le PSA: 117.67000
- Le LogP: 2.27870
3,4-Xylyl-6-phenylazo-D-ribitylamine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | X750500-500mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 500mg |
$741.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391394-100 mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine, |
21037-26-3 | 100MG |
¥2,407.00 | 2023-07-11 | ||
TRC | X750500-100mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 100mg |
$ 161.00 | 2023-09-05 | ||
TRC | X750500-250mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 250mg |
$385.00 | 2023-05-17 | ||
TRC | X750500-50mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 50mg |
$121.00 | 2023-05-17 | ||
TRC | X750500-1000mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 1g |
$1286.00 | 2023-05-17 | ||
TRC | X750500-1g |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 1g |
$ 1055.00 | 2022-06-02 | ||
TRC | X750500-100 mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 100MG |
130.00 | 2021-07-15 | ||
TRC | X750500-250 mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 250MG |
315.00 | 2021-07-15 | ||
TRC | X750500-500 mg |
3,4-Xylyl-6-phenylazo-D-ribitylamine |
21037-26-3 | 500MG |
605.00 | 2021-07-15 |
3,4-Xylyl-6-phenylazo-D-ribitylamine Littérature connexe
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1. Caper tea
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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